(R)-2-Isocyanato-4-methylpentanoic acid
Description
(R)-2-Isocyanato-4-methylpentanoic acid is a chiral carboxylic acid derivative characterized by an isocyanato (-NCO) functional group at the second carbon and a methyl branch at the fourth carbon of the pentanoic acid backbone. Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis, particularly in pharmaceutical intermediates and polymer chemistry. The isocyanato group confers high reactivity toward nucleophiles like amines and alcohols, enabling the formation of ureas and urethanes, respectively .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2R)-2-isocyanato-4-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(2)3-6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
CQHZIIXKMUVQGO-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N=C=O |
Canonical SMILES |
CC(C)CC(C(=O)O)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Isocyanato-4-methylpentanoic acid typically involves the reaction of ®-2-amino-4-methylpentanoic acid with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group without affecting the carboxylic acid group. The reaction can be represented as follows:
(R)-2-Amino-4-methylpentanoic acid+Phosgene→(R)-2-Isocyanato-4-methylpentanoic acid+HCl
Industrial Production Methods
In an industrial setting, the production of ®-2-Isocyanato-4-methylpentanoic acid may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are easier to handle and provide a more controlled reaction environment. The process typically involves the use of solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
®-2-Isocyanato-4-methylpentanoic acid undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Substitution Reactions: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Acid Chlorides: React with the carboxylic acid group to form esters or amides.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from the hydrolysis of the isocyanate group.
Scientific Research Applications
®-2-Isocyanato-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of ureas and carbamates.
Biology: Investigated for its potential use in modifying biomolecules through the isocyanate group, which can react with amino groups in proteins.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of polymers and materials with specific properties, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of ®-2-Isocyanato-4-methylpentanoic acid primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The carboxylic acid group can also participate in reactions, such as esterification and amidation, to form various derivatives.
Comparison with Similar Compounds
(R)-2-((1,3-Dioxoisoindolin-2-yl)oxy)-4-methylpentanoic acid (CAS 310404-45-6)
- Functional Group : Phthalimide (1,3-dioxoisoindolinyl) linked via an ether.
- Reactivity : The phthalimide group acts as a protecting group for amines, contrasting with the isocyanato group's direct reactivity. This compound is more stable and less reactive under nucleophilic conditions .
- Applications : Used in peptide synthesis for amine protection, unlike the target compound’s role in covalent conjugation.
Methyl 2-(2-chloroacetamido)-4-methylpentanoate
- Functional Group : Chloroacetamido and methyl ester.
- Reactivity : The chloroacetamido group undergoes nucleophilic substitution (e.g., with thiols), while the ester group requires saponification to yield carboxylic acids. Lacks the isocyanato group’s versatility in crosslinking .
- Applications : Intermediate in alkylating agent synthesis; less suited for polymer chemistry.
Methyl (S)-2-Isocyanato-4-methylpentanoate (CAS 56753-77-6)
- Functional Group : Isocyanato group with methyl ester.
- Reactivity: Shares the isocyanato reactivity but as an ester, it has lower solubility in polar solvents compared to the carboxylic acid form. Acid hydrolysis converts it to (R)-2-Isocyanato-4-methylpentanoic acid .
- Applications : Preferred in organic solvents for urethane synthesis.
(2R)-2-Hydroxy-4-methylpentanoic acid (PDB ID: 2RH)
- Functional Group : Hydroxyl (-OH) instead of isocyanato (-NCO).
- Reactivity : The hydroxyl group participates in hydrogen bonding and esterification but lacks the electrophilic character of -NCO. Hydrolysis of the isocyanato group could yield this compound .
Stereochemical and Structural Variations
Fmoc-(R)-2-(Aminomethyl)-4-methylpentanoic acid (CAS 1018899-99-4)
- Structure: Features an Fmoc-protected aminomethyl branch.
- Stereochemistry : R-configuration preserved, similar to the target compound.
- Applications: Used in solid-phase peptide synthesis (SPPS) for introducing non-natural amino acids, whereas the isocyanato derivative enables side-chain modifications .
(2R,4R)-4-Amino-2-methyl-5-phenylpentanoic acid (PDB ID: 55P)
- Structure: Contains an amino group and phenyl substituent.
- Stereochemistry: Dual chiral centers (2R,4R) influence biological activity, such as binding to aminopeptidases. Unlike the isocyanato compound, this structure is tailored for enzyme inhibition .
Physicochemical Properties
| Compound Name | Molecular Weight | Functional Groups | Solubility (Polarity) | Reactivity Profile |
|---|---|---|---|---|
| (R)-2-Isocyanato-4-methylpentanoic acid | 159.17 g/mol | -NCO, -COOH | Moderate (polar) | High (amines, alcohols) |
| Methyl (S)-2-Isocyanato-4-methylpentanoate | 173.21 g/mol | -NCO, -COOCH3 | Low (non-polar) | High (amines, alcohols in organic) |
| (2R)-2-Hydroxy-4-methylpentanoic acid | 132.16 g/mol | -OH, -COOH | High (polar) | Low (esterification, H-bonding) |
| (R)-2-(Phthalimidooxy)-4-methylpentanoic acid | 307.30 g/mol | Phthalimide, -COOH | Low (polar) | Moderate (amine deprotection) |
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